molecular formula C14H8F4O2 B6378899 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol CAS No. 1261898-69-4

4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Cat. No.: B6378899
CAS No.: 1261898-69-4
M. Wt: 284.20 g/mol
InChI Key: KOSFFDQQKHTNPE-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a fluoro group, a trifluoromethyl group, and a formyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group into aromatic compounds .

Chemical Reactions Analysis

4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, radical initiators for trifluoromethylation, and various oxidizing and reducing agents for functional group transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

4-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-7,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFFDQQKHTNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685342
Record name 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-69-4
Record name 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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